3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea

URAT1 Inhibition Uricosuric Agent Gout

Researchers studying uric acid transport often face the challenge of prolonged transporter blockade when using high-affinity URAT1 inhibitors, complicating washout experiments. This compound provides a moderate, washable inhibition profile (IC50 2.3 µM), precisely addressing that need. • Moderate URAT1 inhibition (IC50 2.3 µM) allows washable in vitro assays without sustained transporter blockade. • Dual oxane ring system offers a stable pharmacophore core, serving as a benchmark for medicinal chemistry stability comparisons against labile heterocycles. • Ideal for experiments designed to differentiate renal urate reabsorption from metabolic production pathways.

Molecular Formula C19H28N2O4
Molecular Weight 348.443
CAS No. 2034480-76-5
Cat. No. B2903210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea
CAS2034480-76-5
Molecular FormulaC19H28N2O4
Molecular Weight348.443
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)NC3CCOCC3
InChIInChI=1S/C19H28N2O4/c1-23-17-4-2-15(3-5-17)19(8-12-25-13-9-19)14-20-18(22)21-16-6-10-24-11-7-16/h2-5,16H,6-14H2,1H3,(H2,20,21,22)
InChIKeyXQYOYUSAIDHFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034480-76-5) Compound Profile for Procurement


3-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea is a synthetic, small-molecule urea derivative featuring a 4-methoxyphenyl-substituted tetrahydropyran (oxane) core [1]. It is cataloged as a heteroaryl-substituted urea derivative [2] and has been disclosed in patent literature as a component of pharmaceutical compositions targeting uric acid reduction, specifically acting as a URAT1 (SLC22A12) inhibitor [3].

Procurement Risks of Substituting 3-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea with General Urea Derivatives


Substitution with a generic urea derivative is not scientifically sound for target-based screening campaigns. The specific spatial arrangement of the oxane ring and the 4-methoxyphenyl substituent in this compound is designed for interaction with the URAT1 transporter [1]. Minor structural analogs, such as those with a tetrahydrofuran (oxolane) ring replacing one oxane moiety (e.g., CAS 2034341-18-7), present a different pharmacophore, which can drastically alter target binding kinetics and selectivity profiles [2]. The quantitative evidence below demonstrates the specific, albeit moderate, potency of this exact compound against URAT1, a parameter that cannot be assumed for close structural analogs without explicit experimental validation.

Quantitative Differentiation of 3-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea for Uricosuric Research


Comparative URAT1 Inhibitory Potency vs. Clinical Benchmark Benzbromarone

The target compound inhibits human URAT1 (SLC22A12)-mediated uric acid uptake with an IC50 of 2.30 × 10³ nM (2.3 µM) in a cellular assay [1]. This potency is significantly lower than the clinical uricosuric benzbromarone, which exhibits a reported IC50 of ~20 nM in comparable URAT1-expressing cell assays [2]. This ~115-fold difference in potency is a critical selection parameter, positioning the target compound as a tool for probing moderate URAT1 inhibition rather than a high-potency lead.

URAT1 Inhibition Uricosuric Agent Gout Hyperuricemia

Kinase Selectivity Profile: Absence of Xanthine Oxidase Activity

In contrast to many uric acid-lowering agents that inhibit xanthine oxidase (e.g., allopurinol), this compound shows no significant inhibition of human xanthine dehydrogenase/oxidase at concentrations relevant to its URAT1 activity [1]. It has been classified under a patent describing bifunctional compounds, but its primary annotated activity is on URAT1, not xanthine oxidase. This mechanistic selectivity is essential for dissecting uric acid reabsorption versus production pathways.

Xanthine Oxidase Selectivity Screening Uric Acid Production Off-Target Effects

Differential Chemical Stability: Oxane vs. Labile Heterocycles

The compound contains two tetrahydropyran (oxane) rings, which are inherently more chemically stable toward ring-opening and oxidative degradation compared to common heterocyclic replacements like tetrahydrofuran (THF) found in analogs such as CAS 2034341-18-7 [1][2]. While specific comparative stability data is not published, the class-level inference is that the oxane rings confer greater resistance to acid-catalyzed hydrolysis, extending solution-phase stability for long-duration biological assays .

Chemical Stability Tetrahydropyran Solubility Metabolic Stability

Validated Application Scenarios for 3-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-(oxan-4-yl)urea Based on Quantitative Evidence


Moderate-Affinity URAT1 Probe for Mechanistic Urate Transport Studies

The compound's micromolar IC50 (2.3 µM) against URAT1 makes it a suitable pharmacological tool for studying renal urate reabsorption in vitro, particularly where a moderate, washable inhibition is required to avoid prolonged transporter blockade effects seen with high-affinity inhibitors like benzbromarone [1].

Selective Pathway Dissection in Uric Acid Homeostasis Research

Because the compound primarily targets the URAT1 reabsorption pathway and lacks annotated xanthine oxidase inhibitory activity, it is ideal for experiments designed to differentiate the contribution of renal excretion versus metabolic production to serum uric acid levels [1].

Chemical Stability Reference Standard for Oxane-Containing Urea Libraries

Its dual oxane ring system provides a stable core for medicinal chemistry campaigns. This compound can serve as a stability benchmark when evaluating new urea derivatives where a labile tetrahydrofuran or other heterocycle might be used, based on class-level stability advantages of tetrahydropyrans [1].

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